Avilamycin is an orthosomycin antibiotic complex produced by the fermentation of Streptomyces viridochromogenes. [] Orthosomycin antibiotics are divided into two groups: those containing an aminocyclitol residue and those that are esters of dichloroisoeverninic acid. [] Avilamycin falls into the latter group, along with everninomicins. [] It is primarily active against Gram-positive bacteria. []
The fermentation product comprises one major factor, Avilamycin A, and 15 minor factors: Avilamycin A’, B, C, D1, D2, E, F, G, H, I, J, K, L, M, and N. [, ] Avilamycin A and C differ only in the redox state of the two-carbon branched-chain of the terminal octose moiety. []
Avilamycin is a member of the orthosomycin class of antibiotics, primarily known for its activity against gram-positive bacteria. It is derived from the fermentation products of Streptomyces viridochromogenes and is utilized in veterinary medicine, particularly in livestock, to promote growth and prevent disease. The compound exhibits a unique mechanism of action that distinguishes it from other antibiotics, making it a subject of interest in the study of antimicrobial resistance.
Avilamycin is classified as an antibiotic and is produced by the actinomycete Streptomyces viridochromogenes Tü57. This organism is known for its ability to synthesize various bioactive compounds, including avilamycin. The compound falls under the broader category of polyketides, which are secondary metabolites produced by certain bacteria and fungi.
The biosynthesis of avilamycin involves a series of enzymatic reactions catalyzed by specific gene clusters within Streptomyces viridochromogenes. Key steps in the synthesis include:
Avilamycin's molecular structure features a terminal dichloroisoeverninic acid moiety linked to a heptasaccharide chain composed of various sugar units, including d-olivose and 2-deoxy-d-evalose. The precise arrangement of these components contributes to its biological activity.
Cryo-electron microscopy studies have visualized the binding sites of avilamycin on the bacterial ribosome, providing insights into its interaction with ribosomal RNA during protein synthesis inhibition.
Avilamycin primarily acts by inhibiting protein synthesis through two main mechanisms:
Avilamycin's mechanism involves binding to both the 30S and 50S subunits of the bacterial ribosome, which are crucial for assembling proteins. This dual binding capability allows avilamycin to effectively disrupt multiple stages of protein synthesis:
The distinct binding sites utilized by avilamycin reduce cross-resistance with other antibiotics that target similar processes, making it a valuable tool against resistant bacterial strains.
Relevant analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to determine residue levels in biological samples, ensuring effective monitoring during veterinary applications.
Avilamycin is primarily used in veterinary medicine as an antimicrobial agent to enhance growth performance in livestock and prevent diseases caused by gram-positive bacteria. Its unique mechanism makes it particularly effective against multidrug-resistant strains, highlighting its potential role in combating antibiotic resistance in agricultural settings.
Research continues into expanding its applications, including potential uses in human medicine as part of combination therapies to overcome resistance issues associated with conventional antibiotics. Studies are ongoing to fully elucidate its pharmacokinetics and optimize dosing regimens for both veterinary and potential human applications.
Avilamycin (C₆₁H₈₈Cl₂O₃₂; molecular weight 1404.2 g/mol) belongs to the orthosomycin antibiotics, a distinct class of oligosaccharide antimicrobial agents characterized by their highly modified sugar moieties linked via orthoester bonds [3] [5]. Produced naturally by Streptomyces viridochromogenes, avilamycin consists of two primary structural domains: a polyketide-derived dichloroisoeverninic acid aglycone (ring A) and a branched heptasaccharide chain [4] [6]. The heptasaccharide core comprises several rare deoxysugars: D-olivose (rings B, C), 2-deoxy-D-evalose (ring D), 4-O-methyl-D-fucose (ring E), 2,6-di-O-methyl-D-mannose (ring F), L-lyxose (ring G), and a bicyclic eurekanate (ring H) [1] [5]. This complex assembly is stabilized by multiple orthoester linkages, contributing to its structural rigidity and specificity for ribosomal binding.
High-resolution cryo-electron microscopy (cryo-EM) studies at 3.6–3.9 Å resolution have elucidated avilamycin's unique binding mode on the 50S ribosomal subunit of Escherichia coli. The antibiotic adopts an extended conformation that spans the minor grooves of helices 89 (H89) and 91 (H91) of the 23S rRNA, while its terminal dichloroisoeverninic acid moiety stacks against ribosomal protein L16, specifically interacting with Arg-51, Arg-55, and Arg-59 residues [1]. This binding site is spatially distinct from other ribosomal antibiotics (e.g., chloramphenicol, linezolid) and overlaps with the elbow region of A-site tRNA, explaining its lack of cross-resistance with other drug classes [1] [3].
Feature | Avilamycin A | Evernimicin |
---|---|---|
Aglycone | Dichloroisoeverninic acid | Nitrosugar (ring A') + benzyl moiety |
Core Saccharides | Heptasaccharide (B-H rings) | Heptasaccharide (B-H rings) |
Terminal Modification | Dichloro-ring A | Branched ring A' + benzyl ring I |
Orthoester Linkages | Multiple between sugars | Multiple between sugars |
Binding Site (50S) | H89/H89 rRNA + L16 protein | H89/H91 rRNA + L16 protein |
Avilamycin biosynthesis occurs via a hybrid polyketide synthase (PKS)-sugar assembly pathway encoded by the avi gene cluster. This 60-kb chromosomal segment harbors 54 open reading frames, including genes for:
Fermentation of avilamycin employs Streptomyces viridochromogenes under aerobic submerged conditions. Key process parameters include:
Strain improvement strategies have dramatically increased productivity:
Gene | Function | Effect of Inactivation |
---|---|---|
aviG4 | Methyltransferase for aglycone | Accumulation of gavibamycins (novel analogs) |
aviH | Halogenase for dichlorination | Non-chlorinated avilamycin derivatives |
aviABC | ATP-binding cassette transporter | Self-resistance in producer strain |
aviM1 | rRNA methyltransferase | Self-resistance |
Avilamycin's utility is governed by its intrinsic physicochemical properties:
Solubility Profile:
Stability Characteristics:
Hygroscopicity:Avilamycin exhibits moderate hygroscopicity, absorbing up to 8% w/w moisture at 80% relative humidity. This necessitates formulation as lyophilized powders or granular solids with desiccants to prevent hydrolysis of orthoester bonds [3] [5].
Property | Conditions | Value |
---|---|---|
Water Solubility | 25°C, pH 7.0 | 0.626 mg/mL |
log P | Calculated (XLogP3) | 0.6 |
Melting Point | — | Decomposes before melting |
pH Stability | 24h, 25°C, pH 3.0 | >90% degradation |
pH Stability | 24h, 25°C, pH 7.4 | <5% degradation |
Hygroscopicity | 25°C, 80% RH | 8% moisture uptake |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: